molecular formula C13H18N2O2 B1468440 1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one CAS No. 1480094-24-3

1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one

Cat. No. B1468440
CAS RN: 1480094-24-3
M. Wt: 234.29 g/mol
InChI Key: WLXZBKUTZUCSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, commonly referred to as MPA, is a small molecule that has been studied extensively in the scientific literature. MPA has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In particular, MPA has been used as a research tool to study the structure and function of proteins and enzymes. MPA has also been used in the development of new drugs and drug delivery systems.

Scientific Research Applications

MPA has been used extensively in scientific research. It has been used as a tool to study the structure and function of proteins and enzymes. MPA has also been used to study the mechanism of action of drugs. In addition, MPA has been used in the development of new drugs and drug delivery systems.

Mechanism of Action

MPA has been found to interact with a variety of proteins and enzymes. It has been found to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and phospholipase A2. In addition, MPA has been found to inhibit the activity of the G-protein coupled receptor, which is involved in signal transduction.
Biochemical and Physiological Effects
MPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and phospholipase A2. In addition, MPA has been found to inhibit the activity of the G-protein coupled receptor, which is involved in signal transduction. MPA has also been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

MPA has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and manipulate. In addition, MPA has been found to be relatively stable and non-toxic. However, there are some limitations to its use. MPA is not soluble in water, which can make it difficult to use in certain experiments. In addition, MPA is not very selective, which can make it difficult to study the specific effects of a particular compound.

Future Directions

Given the wide range of applications of MPA, there are many potential future directions for research. One possible direction is to further study the mechanism of action of MPA and its effects on various proteins and enzymes. In addition, further research could be conducted to study the effects of MPA on drug delivery systems and the development of new drugs. Finally, research could be conducted to study the potential therapeutic applications of MPA and its effects on various diseases and conditions.

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)8-13(16)15-7-6-11(14)9-15/h2-5,11H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZBKUTZUCSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.